1-(2-Chlorophenyl)pyrazolidine-3,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
820238-65-1 |
|---|---|
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
1-(2-chlorophenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13) |
InChI Key |
OVRAFRIMQVPBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 2 Chlorophenyl Pyrazolidine 3,5 Dione and Its Analogues
Historical and Modern Synthetic Pathways to the Pyrazolidine-3,5-dione (B2422599) Ring System
Historically, the synthesis of the pyrazolidine-3,5-dione ring system has been dominated by the condensation reaction between a hydrazine (B178648) derivative and a malonic acid derivative. researchgate.netresearchgate.net This classical approach, often referred to as the Knorr pyrazole (B372694) synthesis and its variations, involves the cyclization of a 1,3-dicarbonyl compound, such as a malonic ester (e.g., diethyl malonate), with a substituted hydrazine. researchgate.netijpsr.com This method remains a cornerstone of pyrazolidine-3,5-dione synthesis due to the ready availability of the starting materials. researchgate.netresearchgate.net
Modern synthetic chemistry has introduced new methodologies to construct this heterocyclic system. These include metal-free oxidative dehydrogenative N-N bond formation reactions, which offer an alternative to using potentially toxic hydrazine precursors. researchgate.net Additionally, multi-component, one-pot syntheses have gained traction for their efficiency and atom economy. researchgate.net These advanced methods often provide higher yields and may proceed under milder reaction conditions compared to traditional approaches.
Targeted Synthesis of 1-(2-Chlorophenyl)pyrazolidine-3,5-dione
The specific synthesis of this compound involves the reaction of 2-chlorophenylhydrazine with a suitable malonic acid derivative.
The primary precursors for the targeted synthesis are 2-chlorophenylhydrazine and a malonic acid diester, most commonly diethyl malonate. researchgate.netresearchgate.netasianpubs.org The 2-chlorophenylhydrazine provides the N-1 aryl substituent, which defines the final compound. Diethyl malonate serves as the three-carbon backbone that, upon cyclization, forms the dione (B5365651) portion of the heterocyclic ring.
The general reaction scheme is as follows: 2-Chlorophenylhydrazine + Diethyl Malonate → this compound
In some cases, the hydrazine component itself can be synthesized as an intermediate step. For instance, a halide replacement reaction on a precursor molecule with phenylhydrazines can generate the necessary N,N'-disubstituted hydrazine, which is then cyclized with diethyl malonate. researchgate.netasianpubs.org
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.
Solvent: Ethanol is a commonly used solvent for this type of condensation reaction, often with the addition of a catalytic amount of acetic acid. researchgate.netasianpubs.orgitmedicalteam.pl The reaction mixture is typically heated under reflux for several hours. researchgate.netitmedicalteam.pl Water has also been explored as a green and effective reaction medium, particularly in catalyzed reactions. nih.gov
Temperature: Reflux conditions are standard, indicating that elevated temperatures are necessary to drive the condensation and cyclization to completion. researchgate.netitmedicalteam.pl For instance, some procedures specify heating up to 160°C or higher. researchgate.net
Catalysis: While the reaction can proceed without a catalyst, acidic or basic conditions are often employed to facilitate the reaction. Acetic acid is a common choice for an acid catalyst. researchgate.netasianpubs.orgitmedicalteam.pl More advanced catalytic systems, such as magnesium (II) acetylacetonate (B107027), have been shown to effectively catalyze the synthesis of pyrazolidine-3,5-dione derivatives in high yields, even in aqueous media. nih.gov Palladium catalysts have been used in coupling reactions to form related dione structures, although this is more common for C-C bond formation rather than the primary ring formation. google.com
A study on the synthesis of related pyrazoles optimized conditions by screening various solvents and temperatures, finding that microwave irradiation could significantly shorten reaction times compared to conventional heating. researchgate.net
To improve reaction efficiency and align with green chemistry principles, advanced synthetic techniques have been applied to the synthesis of pyrazolidine-3,5-diones.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tsijournals.com It has been successfully used in the one-pot, three-component synthesis of related pyrazolo[3,4-d]pyrimidin-4-ones and other pyrazole derivatives. nih.govnih.govresearchgate.netaminer.org This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. tsijournals.com For example, the synthesis of 1-(3-chlorophenyl)-3,5-diaryl–pyrazoles was achieved in 3 minutes with an 86% yield using microwave irradiation, whereas the conventional method required 6 hours. tsijournals.com
Grinding Methods (Mechanochemistry): Solvent-free or low-solvent methods like grinding are gaining popularity. mdpi.com A "grindstone method" utilizing a Cu(II)-tyrosinase enzyme as a catalyst has been reported for the one-pot synthesis of pyrazolidine-3,5-dione derivatives, achieving yields between 84% and 96% under mild conditions. researchgate.net Mechanochemical synthesis in a ball mill has also been used for N-alkylation reactions to produce related CNS drugs, demonstrating the utility of this solvent-free approach. mdpi.com
Synthesis of Related 1-Arylpyrazolidine-3,5-dione Derivatives for Comparative Academic Studies
The synthesis of a series of related 1-arylpyrazolidine-3,5-dione derivatives is crucial for establishing structure-activity relationships (SAR) in academic research. nih.gov By systematically varying the substituents on the phenyl ring at the N-1 position, researchers can probe the electronic and steric effects on the molecule's properties.
The general synthetic route remains the same: the condensation of a substituted phenylhydrazine (B124118) with a malonic ester. ijpsr.comresearchgate.net For example, to synthesize 1-(4-chlorophenyl)pyrazolidine-3,5-dione or 1-(2,4-dinitrophenyl)pyrazolidine-3,5-dione, one would start with 4-chlorophenylhydrazine (B93024) or 2,4-dinitrophenylhydrazine, respectively. researchgate.net
The following table showcases a selection of synthesized 1-arylpyrazolidine-3,5-dione derivatives reported in the literature for comparative studies.
| Compound Name | Hydrazine Precursor | Reported Use/Study |
|---|---|---|
| 1-Phenylpyrazolidine-3,5-dione | Phenylhydrazine | Anticancer studies researchgate.net |
| 1-(4-Nitrophenyl)pyrazolidine-3,5-dione | 4-Nitrophenylhydrazine | Antimicrobial/Anti-inflammatory studies researchgate.net |
| 1-(2,4-Dinitrophenyl)pyrazolidine-3,5-dione | 2,4-Dinitrophenylhydrazine | Antimicrobial/Anti-inflammatory studies researchgate.net |
| 1-(4-Chlorophenyl)pyrazolidine-3,5-dione | 4-Chlorophenylhydrazine | Antimicrobial/Anti-inflammatory studies researchgate.net |
| 1-(3-Bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione | 3-Bromophenylhydrazine | Herbicide development nih.gov |
These comparative syntheses allow for a deeper understanding of how different functional groups on the aryl ring influence the chemical and biological characteristics of the pyrazolidine-3,5-dione scaffold. nih.gov
Investigation of Synthetic Yields and Purity Enhancement Strategies
Maximizing yield and ensuring high purity are paramount in chemical synthesis. Several strategies are employed during and after the reaction to achieve these goals.
Yield Enhancement: As discussed, the choice of synthetic methodology plays a significant role. Advanced techniques like microwave-assisted synthesis and catalyzed reactions in optimized solvent systems often lead to substantial improvements in yield. researchgate.netnih.govtsijournals.com For example, Mg(II) acetylacetonate catalysis in water has been reported to produce high yields of pyrazolidine-3,5-dione derivatives. nih.gov
Purity Enhancement: The primary method for purifying the crude product is recrystallization. researchgate.net Ethanol is a frequently cited solvent for this purpose. researchgate.netitmedicalteam.pl After the reaction is complete, the mixture is often cooled or poured into ice water to precipitate the solid product, which is then filtered. researchgate.netitmedicalteam.pl This initial solid is then dissolved in a minimal amount of hot solvent (like ethanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. The purity of the final product is typically confirmed through analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net
The following table summarizes the impact of different synthetic methods on reaction time and yield for pyrazolidine-dione synthesis.
| Synthetic Method | Typical Reaction Time | Reported Yield | Reference |
|---|---|---|---|
| Conventional Heating (Reflux) | 2.5 - 6 hours | ~77% | researchgate.netitmedicalteam.pl |
| Microwave-Assisted Synthesis | 3 minutes | 86% | tsijournals.com |
| Grinding Method (Enzyme Catalyzed) | Not specified | 84% - 96% | researchgate.net |
| Mg(II) Catalysis in Water | Not specified | High yields | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), researchers can deduce the connectivity and chemical environment of each atom.
¹H NMR Spectral Analysis of Proton Environments
In the ¹H NMR spectrum of 1-(2-Chlorophenyl)pyrazolidine-3,5-dione, each unique proton in the molecule gives rise to a distinct signal. The protons on the pyrazolidine (B1218672) ring are expected to appear as a singlet, integrating to two protons, in the aliphatic region of the spectrum. The four protons of the 2-chlorophenyl group will produce a more complex pattern in the aromatic region. Due to their distinct electronic environments and coupling interactions with neighboring protons, they will likely appear as a series of multiplets. The chemical shift (δ) of these aromatic protons is influenced by the electron-withdrawing nature of both the chlorine atom and the pyrazolidine-3,5-dione (B2422599) ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₂ (Pyrazolidine ring) | ~ 3.0 - 3.5 | Singlet (s) |
| Aromatic CH | ~ 7.2 - 7.6 | Multiplets (m) |
| NH (Pyrazolidine ring) | Variable, broad | Singlet (br s) |
¹³C NMR Spectral Analysis of Carbon Framework
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical nature. In a proton-decoupled spectrum, each unique carbon atom in this compound will appear as a single line. The two carbonyl carbons (C=O) of the pyrazolidine-3,5-dione ring are the most deshielded, appearing at the downfield end of the spectrum, typically in the 165-180 ppm range. The methylene (B1212753) carbon of the pyrazolidine ring will be found in the aliphatic region. The six carbons of the 2-chlorophenyl ring will give rise to six distinct signals in the aromatic region, with the carbon atom directly bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the nitrogen (C-N) having characteristic chemical shifts.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carbonyl) | ~ 170 - 175 |
| C-Cl (Aromatic) | ~ 130 - 135 |
| C-N (Aromatic) | ~ 138 - 142 |
| Aromatic CH | ~ 125 - 130 |
| CH₂ (Pyrazolidine ring) | ~ 40 - 45 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to unravel their specific positions. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govrsc.org This allows for the unambiguous assignment of each carbon atom that has an attached proton. For example, the signal for the pyrazolidine CH₂ protons would correlate with the corresponding CH₂ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows longer-range correlations between protons and carbons, typically over two to three bonds. nih.govrsc.org HMBC is crucial for identifying quaternary (non-protonated) carbons. For instance, the NH proton could show a correlation to the two carbonyl carbons, and the aromatic protons would show correlations to neighboring carbons as well as the aromatic C-N carbon, confirming the link between the phenyl ring and the pyrazolidine moiety.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong, sharp absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups, typically appearing in the region of 1670-1750 cm⁻¹. uwa.edu.au Additionally, a broad absorption band in the 3100-3300 cm⁻¹ range would indicate the N-H stretching vibration of the amide within the pyrazolidine ring. uwa.edu.au Other expected peaks include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ group (below 3000 cm⁻¹), C-N stretching, and a characteristic absorption for the C-Cl bond in the fingerprint region. researchgate.netchemicalbook.com
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3100 - 3300 | Medium, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |
| C=O (Dione) | Stretch | 1670 - 1750 | Strong, Sharp |
| C-N | Stretch | 1180 - 1360 | Medium |
| C-Cl | Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and can offer structural clues based on the fragmentation pattern of the molecule. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental formula of the compound, which is a definitive piece of evidence for its identity. For this compound (C₉H₇ClN₂O₂), the experimentally determined exact mass would be compared to the calculated theoretical mass. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. Common fragmentation pathways in the mass spectrum might involve the cleavage of the pyrazolidine ring or the loss of the chlorophenyl group. bldpharm.comchemicalbook.com
Interactive Data Table: HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ (for C₉H₈ClN₂O₂) | 211.0274 |
| [M+Na]⁺ (for C₉H₇ClN₂O₂Na) | 233.0094 |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique for the characterization of synthesized compounds, providing a quantitative measure of the constituent elements by mass. This method is crucial for verifying that the empirical formula of the synthesized compound matches its theoretical formula, thereby confirming its stoichiometry. In the context of pyrazolidine-3,5-dione derivatives, elemental analysis is a standard procedure performed after synthesis to validate the chemical structure. researchgate.netnih.gov
For this compound, with a molecular formula of C₉H₇ClN₂O₂, the theoretical elemental composition is calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen. The results from an elemental analyzer are then compared against these theoretical values. A close correlation between the experimental and calculated percentages (typically within ±0.4%) provides strong evidence for the successful synthesis and purity of the intended compound.
Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Found) |
|---|---|---|
| Carbon (C) | 51.32 | 51.30 |
| Hydrogen (H) | 3.35 | 3.37 |
| Chlorine (Cl) | 16.83 | 16.81 |
| Nitrogen (N) | 13.30 | 13.33 |
| Oxygen (O) | 15.19 | 15.19 |
Note: Experimental values are hypothetical examples of a successful analysis.
Chromatographic Techniques for Purity Assessment in Research Samples (e.g., Thin Layer Chromatography, HPLC)
Chromatographic methods are indispensable for assessing the purity of a research sample by separating the main compound from any unreacted starting materials, byproducts, or degradation products. nih.gov
Thin Layer Chromatography (TLC) is a rapid, qualitative technique widely used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For pyrazolidine-3,5-dione derivatives, a sample solution is spotted onto a TLC plate, typically coated with silica (B1680970) gel. The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). The differential partitioning of the compounds between the stationary phase and the mobile phase results in separation. Visualization can be achieved under UV light or by using chemical staining agents that react to produce colored spots. illinois.edunih.gov The purity is indicated by the presence of a single spot.
High-Performance Liquid Chromatography (HPLC) offers a more precise, quantitative assessment of purity. This technique employs a high-pressure pump to pass the sample in a solvent stream through a column packed with a stationary phase. For compounds like this compound, a reversed-phase column (e.g., C18) is commonly used. nih.gov As the sample components elute from the column at different times (retention times), they are detected, often by a UV-Vis detector. The output is a chromatogram where the area under each peak is proportional to the concentration of the corresponding compound. A pure sample will ideally exhibit a single, sharp peak. nih.gov
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Specification |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture (e.g., Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For novel compounds like pyrazolidine-3,5-dione derivatives, obtaining a single crystal suitable for X-ray diffraction is a significant goal. researchgate.net
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed mathematically to generate a model of the electron density within the crystal, from which the atomic positions can be inferred. Research on related pyrazolidine-3,5-dione derivatives has successfully used single-crystal X-ray analysis to elucidate their solid-state structures, confirming the geometry and conformation of the heterocyclic ring and its substituents. researchgate.net The data obtained from such an analysis is extensive and provides a complete structural picture of the molecule in the solid state.
Table 3: Representative Crystallographic Data Parameters for a Pyrazolidine-3,5-dione Derivative
| Parameter | Description | Example Value (from a related structure researchgate.net) |
|---|---|---|
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₁₆H₁₂BrN₃O₂ |
| Formula Weight | The sum of the atomic weights of the atoms in the formula. | 358.20 |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 11.2Å, b = 8.5Å, c = 15.9Å, β = 98.5° |
| Volume (V) | The volume of the unit cell. | 1495 ų |
| Density (Calculated) | The calculated density of the crystal. | 1.590 Mg/m³ |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Note: The example values are for (Z)-4-(2-(4-bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dione, a related compound, to illustrate typical reported data.
Theoretical and Computational Chemistry Studies of 1 2 Chlorophenyl Pyrazolidine 3,5 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-(2-Chlorophenyl)pyrazolidine-3,5-dione. These computational studies offer a microscopic view of the molecule's electronic structure, energetic stability, and reactivity.
Electronic Structure Properties and Orbital Analysis
DFT studies are crucial for understanding the electronic environment of this compound. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. researchgate.neteurjchem.com The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
For pyrazolidine-3,5-dione (B2422599) derivatives, the HOMO is typically localized on the pyrazolidine-3,5-dione ring, while the LUMO is often distributed across the phenyl ring and the dione (B5365651) moiety. The presence of the electron-withdrawing chlorine atom on the phenyl ring is expected to influence the energy levels of these orbitals.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are estimations based on typical DFT calculations for similar pyrazolidine-3,5-dione derivatives and can vary depending on the level of theory and basis set used.
Natural Bond Orbital (NBO) analysis further details the charge distribution and intramolecular interactions, such as hyperconjugative interactions and bond strengths within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.govresearchgate.net In this compound, the MEP map is expected to show negative potential (red and yellow regions) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the pyrazolidine (B1218672) ring and the phenyl ring would likely exhibit positive potential (blue regions), suggesting these are sites for nucleophilic attack. The chlorine atom will also contribute to the electrostatic potential, influencing the reactivity of the adjacent regions of the phenyl ring.
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are powerful tools to predict how this compound might interact with biological macromolecules, providing insights into its potential as a therapeutic agent. chemicalbook.comugm.ac.idnih.gov
Prediction of Binding Modes with Academic Targets
Docking studies can simulate the binding of this compound into the active sites of various protein targets. Based on the structural features of the pyrazolidine-3,5-dione scaffold, potential academic targets could include enzymes such as cyclooxygenases (COX), lipoxygenases, and various receptors where similar heterocyclic compounds have shown activity. nih.govresearchgate.netnih.gov The simulations predict the most favorable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy. The 2-chlorophenyl substituent plays a significant role in these interactions, potentially forming halogen bonds or fitting into specific hydrophobic pockets within the receptor's binding site. researchgate.net
Table 2: Hypothetical Docking Results for this compound with a Generic Kinase Target
| Parameter | Predicted Value |
| Binding Energy (kcal/mol) | -7.0 to -9.0 |
| Inhibition Constant (Ki) (µM) | 1 to 10 |
| Key Interacting Residues | Amino acids forming hydrogen bonds with carbonyl groups; hydrophobic interactions with the chlorophenyl ring. |
Note: These are illustrative values and the actual results would depend on the specific protein target and docking software used.
Ligand-Receptor Interaction Fingerprints
Ligand-receptor interaction fingerprints provide a detailed breakdown of the types of interactions between the ligand and the protein. nih.gov For this compound, these fingerprints would likely highlight the prevalence of hydrogen bonds between the dione oxygens and backbone or side-chain hydrogens of the protein. Hydrophobic interactions involving the phenyl ring and the aliphatic part of the pyrazolidine ring are also expected to be significant. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. nih.gov These fingerprints are crucial for understanding the structure-activity relationship and for guiding the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Statistical Validation
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the pyrazolidine-3,5-dione scaffold, QSAR models can elucidate the key molecular features that govern their therapeutic effects, thereby guiding the synthesis of more potent and selective agents.
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For this compound and its analogs, a range of descriptors can be calculated to capture their electronic, steric, and hydrophobic characteristics.
In a representative QSAR study on pyrazolidine-3,5-dione derivatives as inhibitors of a specific biological target, such as a protein kinase, several classes of descriptors would be considered. These typically include:
Electronic Descriptors: These describe the electronic aspects of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and dipole moment. For instance, the presence of the electronegative chlorine atom on the phenyl ring of this compound significantly influences its electronic properties.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and various topological indices are common steric descriptors. The spatial arrangement of the 2-chlorophenyl group relative to the pyrazolidine-3,5-dione core is a critical steric factor.
Hydrophobic Descriptors: The partition coefficient (logP) is a classic measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching. Examples include the Wiener index and Kier & Hall connectivity indices.
A hypothetical set of physicochemical descriptors for a series of pyrazolidine-3,5-dione derivatives, including this compound, might be compiled as follows for a QSAR analysis:
| Compound | Biological Activity (IC50, µM) | LogP | Molar Refractivity (MR) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| This compound | 1.5 | 2.8 | 55.2 | 3.1 | -6.5 | -1.2 |
| 1-Phenylpyrazolidine-3,5-dione | 3.2 | 2.1 | 50.5 | 2.5 | -6.2 | -1.0 |
| 1-(4-Chlorophenyl)pyrazolidine-3,5-dione | 1.1 | 2.9 | 55.2 | 3.5 | -6.6 | -1.3 |
| 1-(2-Methylphenyl)pyrazolidine-3,5-dione | 2.5 | 2.4 | 54.8 | 2.7 | -6.3 | -1.1 |
| 1-(4-Methoxyphenyl)pyrazolidine-3,5-dione | 4.0 | 2.0 | 56.1 | 2.9 | -6.0 | -0.9 |
This table is representative and for illustrative purposes.
Once the descriptors are calculated, a QSAR model is developed using statistical methods to correlate these descriptors with the observed biological activity. The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in model generation.
Commonly used statistical techniques in QSAR modeling include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM). For a series of pyrazolidine-3,5-dione derivatives, a resulting MLR equation might look like:
pIC50 = 0.45 * LogP + 0.12 * MR - 0.25 * Dipole Moment + 5.3
The quality of the QSAR model is assessed through various validation metrics:
Coefficient of Determination (R²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit.
Cross-validated R² (Q²): This is a more robust measure of the model's predictive ability, typically calculated using the leave-one-out (LOO) method. A high Q² value (e.g., > 0.5) is desirable.
External Validation (R²_pred): The model's predictive performance is further tested on an external set of compounds (the test set). A high R²_pred value confirms the model's generalizability.
A QSAR study on pyrazolidine-3,5-dione derivatives as Dyrk1A inhibitors, for instance, could yield a model with strong statistical significance, indicating that the chosen descriptors effectively capture the structural requirements for potent inhibition. nih.gov Such a validated model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and biological testing.
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this can involve studying its synthesis, potential degradation pathways, or its interaction with biological targets at an electronic level.
Mechanistic studies often employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathway. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the elucidation of the reaction mechanism and the identification of the rate-determining step.
For the synthesis of the pyrazolidine-3,5-dione core, which typically involves the condensation of a hydrazine (B178648) derivative with a malonic acid derivative, computational studies can map out the energy profile of the reaction. This can help in optimizing reaction conditions by identifying key intermediates and transition states.
Furthermore, understanding the degradation of pyrazolidine-3,5-dione derivatives is crucial for their development as stable therapeutic agents. A study on the decomposition of a related compound, Ketazone, revealed a sequential reaction involving hydrolysis and decarboxylation. researchgate.net Computational methods could be applied to this compound to similarly model its stability in different environments, predicting its susceptibility to hydrolysis and other degradation pathways. By calculating the activation energies for various potential reaction steps, a detailed picture of the degradation mechanism can be constructed, providing insights into how to modify the structure to enhance its stability.
Structure Activity Relationship Sar Investigations of 1 2 Chlorophenyl Pyrazolidine 3,5 Dione and Its Analogues
Influence of the Pyrazolidinedione Ring System on Molecular Interactions
The pyrazolidine-3,5-dione (B2422599) ring is a crucial pharmacophoric fragment that is integral to the biological activity of this class of compounds. researchgate.net This five-membered heterocyclic system, characterized by two adjacent nitrogen atoms and two carbonyl groups, serves as a rigid scaffold that correctly orients substituents for optimal interaction with biological targets. Research has consistently shown that the presence of the intact pyrazolidine-3,5-dione ring is a primary requirement for the biological activity observed in its derivatives. nih.gov
The two carbonyl (C=O) groups at positions 3 and 5 are particularly pivotal for molecular interactions. researchgate.net They can act as hydrogen bond acceptors, forming strong connections with amino acid residues such as arginine, lysine, or asparagine within a receptor's binding pocket. These interactions are fundamental in anchoring the molecule to its target, a prerequisite for eliciting a biological response. In a study exploring the interaction of 3,5-pyrazolidinedione drugs with receptors on human neutrophil leukocytes, it was found that only compounds possessing the 3,5-pyrazolidinedione ring were significant competitors for receptor binding. nih.gov
The pyrazolidine-3,5-dione scaffold has been successfully identified through virtual screening techniques as a basis for developing potent and selective agonists for various receptors, such as the farnesoid X receptor (FXR), further underscoring its importance as a privileged structure in drug discovery. colab.wsnih.gov
Role of the 2-Chlorophenyl Substituent in Modulating Biological Recognition and Reactivity
The 1-(2-chlorophenyl) group plays a multifaceted role in defining the pharmacological profile of the parent molecule. The phenyl ring itself provides a large, hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.
Electronic Effects : As an electron-withdrawing group, the chlorine atom reduces the electron density of the phenyl ring. This modification can influence the strength of π-π stacking interactions and can also affect the acidity of the N-H proton on the pyrazolidinedione ring, which can be important for binding or catalysis.
Hydrophobic Interactions : The introduction of a chlorine atom increases the lipophilicity of the phenyl ring. This can lead to enhanced hydrophobic interactions with non-polar pockets within a receptor, potentially increasing binding affinity and potency. researchgate.net
Steric Influence : The placement of the chlorine atom at the ortho position introduces steric bulk. This can be critical for activity by forcing a specific torsional angle (rotation) between the phenyl ring and the pyrazolidinedione core. This fixed conformation may be the optimal geometry for fitting into a specific binding site, thereby increasing selectivity and potency. Conversely, it could also create steric hindrance that prevents binding to other, undesired targets. Studies on other heterocyclic systems have demonstrated that ortho-substituents can lead to distinct biological activities compared to their meta or para isomers due to this steric effect. nih.govdoaj.org
In related research on pyrazine (B50134) derivatives, compounds containing a 2-chlorophenyl group have been identified as active HIV-1 inhibitors, with molecular modeling suggesting specific interactions facilitated by this substituent. nih.gov
Effects of Positional Isomerism (e.g., ortho-, meta-, para-chlorophenyl) on Activity and Binding
The position of the chlorine atom on the phenyl ring is a critical determinant of biological activity. While direct comparative studies on 1-(chlorophenyl)pyrazolidine-3,5-dione isomers are not extensively documented in the reviewed literature, well-established principles of medicinal chemistry and SAR studies on analogous heterocyclic systems provide a strong basis for predicting the effects of positional isomerism.
Research on 2,3-benzodiazepine analogues, for instance, directly compared the activity of ortho- and meta-chlorophenyl derivatives as AMPA receptor antagonists. nih.govdoaj.org The study found that the compound with the chlorine atom in the meta position exhibited higher biological activity. Molecular modeling and electrophysiological investigations suggested that this was partly due to reduced steric hindrance at the binding site for the meta isomer compared to the ortho isomer. nih.gov
Based on these findings, a similar trend could be hypothesized for the 1-(chlorophenyl)pyrazolidine-3,5-dione series. The change in the chlorine's position from ortho to meta or para would alter the molecule's shape, dipole moment, and how it presents its interactive surfaces to a biological target.
Table 1: Predicted Influence of Chlorine Position on Molecular Properties and Activity
| Isomer Position | Predicted Steric Hindrance | Potential Impact on Binding | Hypothesized Activity Trend (based on analogues) |
| Ortho | High | May force a specific, favorable conformation but can also clash with the binding site. | Potentially lower or different activity compared to meta due to steric clash. nih.govdoaj.org |
| Meta | Moderate | Alters electronic distribution and provides a different vector for interactions without the significant bulk near the core linker. | Potentially higher activity due to an optimal balance of steric and electronic effects. nih.govdoaj.org |
| Para | Low | Minimal steric impact on the core linkage; primarily exerts electronic and hydrophobic effects from a distance. | Activity would depend on whether the para position is a key interaction point in the target's binding pocket. |
Impact of Further Substitutions on the Pyrazolidinedione Core and Phenyl Ring
The SAR of pyrazolidine-3,5-diones can be further modulated by introducing additional substituents on either the pyrazolidinedione core or the phenyl ring.
Substitutions at the C-4 position of the pyrazolidinedione ring have been a primary focus of synthetic efforts. The nature of the substituent at this position can dramatically influence potency and selectivity. For example, introducing various alkyl or aryl groups can fine-tune the compound's lipophilicity and steric profile to better match the topology of a target's binding pocket. Comprehensive SAR studies on 4-substituted phenylpyrazolidinone derivatives have led to the development of highly potent inhibitors of specific biological targets like the DNA-PK kinase. chemrxiv.org
Further substitution on the phenyl ring can also refine activity. Adding other groups alongside the chlorine atom can enhance binding affinity. For instance, introducing small, electron-withdrawing groups could further polarize key bonds, while adding small alkyl groups could increase hydrophobic interactions. Studies on related pyrazole (B372694) and pyrazoline hybrids have shown that the nature of substituents on the phenyl ring is a determining factor for antitumor activity. nih.govnih.gov
Table 2: General SAR Trends for Pyrazolidinedione Analogues
| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |
| Pyrazolidinedione C-4 | Bulky Aromatic/Alkyl Groups | Can increase potency | Enhances hydrophobic interactions and provides additional contact points with the receptor. nih.govchemrxiv.org |
| Pyrazolidinedione C-4 | Hydrogen Bonding Groups (e.g., -OH, -NH2) | Variable; can increase or decrease activity | Can form new, favorable hydrogen bonds if the pocket is polar, or can be detrimental if the pocket is hydrophobic. |
| Phenyl Ring (in addition to Cl) | Small Alkyl Groups | Can increase potency | Increases lipophilicity and van der Waals interactions. researchgate.net |
| Phenyl Ring (in addition to Cl) | Electron-Withdrawing Groups (e.g., -CF3, -NO2) | Can increase potency | Modifies the electronic nature of the ring, potentially enhancing π-stacking or other electrostatic interactions. mdpi.com |
Stereochemistry is a paramount consideration in drug design, as biological systems are chiral. While specific stereochemical studies on 1-(2-chlorophenyl)pyrazolidine-3,5-dione were not found in the reviewed literature, the introduction of a substituent at the C-4 position of the pyrazolidinedione ring creates a chiral center. This means the compound can exist as two non-superimposable mirror images (enantiomers).
It is highly probable that these enantiomers would exhibit different biological activities. One enantiomer typically fits much better into a chiral receptor binding site than the other, leading to significant differences in potency, efficacy, and even the type of activity (e.g., agonist vs. antagonist). Research on other complex heterocyclic systems has demonstrated highly strict stereochemical requirements for receptor binding and selectivity, where only one specific stereoisomer displays high affinity. This highlights the critical importance of controlling stereochemistry during synthesis or separating the enantiomers to develop a selective and potent therapeutic agent.
Strategic Modifications for Enhanced Target Selectivity in Research Contexts
To improve the target selectivity of compounds based on the this compound scaffold, medicinal chemists can employ several strategic modifications. The goal is to design molecules that maximize interactions with the desired target while minimizing off-target effects.
One key strategy involves exploiting unique features of the target's binding site. By using structure-based drug design, which often relies on X-ray crystallography or computational modeling of the target protein, researchers can identify specific sub-pockets. Substituents can then be rationally designed to fit into these sub-pockets. For example, if a target has a deep hydrophobic pocket, extending a substituent from the C-4 position with an appropriate alkyl or aryl chain could significantly enhance both potency and selectivity. frontiersin.org
Another approach is to introduce groups that can form highly specific interactions, such as covalent bonds with a nearby cysteine residue or strong, directional hydrogen bonds with specific amino acids not present in the binding sites of related off-targets. The discovery of novel pyrazolidine-3,5-dione derivatives as selective farnesoid X receptor agonists was achieved through such virtual screening and rational design approaches, leading to compounds with high potency and selectivity. colab.wsnih.gov
Fine-tuning the electronic properties of the phenyl ring by adding or moving substituents can also modulate selectivity. By altering the position or nature of the halogen (e.g., replacing chlorine with bromine or fluorine) or by adding other groups, the molecule's interaction profile can be tailored to favor one receptor over another. These modifications serve as crucial tools for developing chemical probes for basic research and as starting points for therapeutic candidates.
Mechanistic Research on Molecular Interactions and Biological Pathways Pre Clinical, in Vitro Focus
Exploration of Specific Molecular Targets and Binding Mechanisms
The initial stages of understanding a compound's therapeutic potential begin with identifying its molecular targets and the nature of its binding. For 1-(2-Chlorophenyl)pyrazolidine-3,5-dione and its analogs, research has centered on enzyme inhibition and receptor modulation.
Enzyme Inhibition Studies
Derivatives of pyrazolidine-3,5-dione (B2422599) have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.
A series of pyrazolidine-3,5-dione and 5-hydroxy-1H-pyrazol-3(2H)-one analogs have been identified as inhibitors of UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase (MurB) from Escherichia coli. rowan.edu The 5-hydroxy-1H-pyrazol-3(2H)-one derivatives, in particular, demonstrated low micromolar IC50 values against E. coli MurB. rowan.edu These compounds were also found to inhibit the biosynthesis of peptidoglycan. rowan.edu A quantitative structure-activity relationship (QSAR) analysis indicated that the potency against MurB and the minimum inhibitory concentrations (MIC) were correlated with the lipophilicity of a substituent at the C-4 position of the 5-hydroxy-1H-pyrazol-3(2H)-one core. rowan.edu Docking studies suggested several potential binding orientations for these molecules within the active site of the MurB enzyme. rowan.edu
While several cyclin-dependent kinase 9 (CDK9) inhibitors have been shown to induce apoptosis in cancer cells by inhibiting P-TEFb, leading to a decrease in RNA transcripts that promote cell growth and survival, specific inhibitory data for this compound against CDK9 is not detailed in the available research. nih.gov The ATP binding site of CDK9 is known to be highly adaptable, accommodating a variety of chemically diverse scaffolds. nih.gov
In the context of mycobacterial enzymes, various pyrimidine (B1678525) nucleoside derivatives and other heterocyclic compounds have been synthesized and evaluated for their inhibitory effects against Mycobacterium tuberculosis. nih.govnih.gov For instance, certain tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues have demonstrated bactericidal efficacy by targeting the essential MmpL3 protein. plos.org However, specific enzymatic inhibition studies for this compound against mycobacterial enzymes have not been explicitly reported.
Investigation of Receptor Antagonism or Agonism at the Molecular Level
The formyl peptide receptor 1 (FPR1) is a G protein-coupled receptor that plays a significant role in inflammatory responses. nih.gov A variety of natural and synthetic molecules have been identified as ligands for FPR1, acting as either agonists or antagonists. nih.govnih.gov Antagonists of FPR1 can block the receptor's activation by N-formylated peptides, thereby inhibiting downstream signaling events such as calcium mobilization and chemotaxis. nih.govmit.edu While the potential for small molecules to act as FPR1 antagonists is well-established, specific studies detailing the direct interaction and antagonist or agonist activity of this compound at the molecular level with FPR1 are not presently available in the reviewed literature. nih.govresearchgate.net
Cellular Pathway Modulation Studies in Relevant Cell Lines
Beyond direct molecular interactions, research has delved into the broader effects of pyrazole (B372694) derivatives on cellular pathways, particularly those governing cell death and proliferation.
Investigations into Mechanisms of Apoptosis Induction
Studies on pyrazole derivatives have provided evidence of their ability to induce apoptosis in cancer cells. One proposed mechanism involves the generation of reactive oxygen species (ROS). nih.gov An excess of ROS can lead to oxidative damage of cellular components like proteins, lipids, and nucleic acids, ultimately triggering the apoptotic cascade. nih.gov
In one study, a pyrazole derivative was shown to significantly increase the early apoptotic cell population in MDA-MB-468 triple-negative breast cancer cells. nih.gov The induction of apoptosis was linked to the generation of ROS and the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Another small molecule was observed to induce mitochondrial-mediated apoptosis, characterized by rapid mitochondrial swelling and the activation of caspase-9 and caspase-3, without involving the extrinsic pathway mediators FADD and caspase-8. nih.gov
Cell Cycle Regulation Analysis
The regulation of the cell cycle is a critical process, and its disruption can be a key mechanism of anticancer agents. Certain pyrazole-containing compounds have been shown to interfere with cell cycle progression. For example, some 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives were found to inhibit the cell cycle progression of 5637 bladder cancer cells, leading to a significant increase in the sub-G0/G1 cell population, which is indicative of apoptosis. nih.gov Another compound, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole, was shown to reversibly arrest human lymphoblasts in the G1-early S phase of the cell cycle. nih.gov Upon removal of the compound, the cells resumed their cycle in a synchronized manner. nih.gov
Assessment of Cellular Viability and Research Cytotoxicity in in vitro Cell Models for Compound Screening
A fundamental aspect of preclinical compound evaluation is the assessment of its effect on cell viability and its cytotoxic potential against various cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting a biological or biochemical function.
The cytotoxicity of various compounds is often evaluated across a panel of cancer cell lines. For instance, the IC50 values for two regioisomeric compounds were determined to be between 10 and 50 µM in cell lines including the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2. researchgate.net It is important to note that the IC50 value can be influenced by the experimental conditions, such as the duration of exposure and the method of calculation. nih.gov The effectiveness of a drug can also differ between traditional 2D monolayer cultures and 3D spheroid cultures, with slower drug diffusion in spheroids potentially leading to higher IC50 values. nih.gov
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oleoyl Hybrids of Natural Antioxidants (Compound 1) | HCT116 (Colon Carcinoma) | 22.4 | researchgate.net |
| Oleoyl Hybrids of Natural Antioxidants (Compound 2) | HCT116 (Colon Carcinoma) | 0.34 | researchgate.net |
| Oleoyl Hybrids of Natural Antioxidants (Compounds 1 & 2) | HTB-26 (Breast Cancer) | 10 - 50 | researchgate.net |
| Oleoyl Hybrids of Natural Antioxidants (Compounds 1 & 2) | PC-3 (Prostate Cancer) | 10 - 50 | researchgate.net |
| Oleoyl Hybrids of Natural Antioxidants (Compounds 1 & 2) | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | researchgate.net |
| Sulfonyl-α-L-amino acid derivative (Compound 5) | HEPG2 (Hepatocellular Carcinoma) | 51.9 (µg/ml) | |
| Sulfonyl-α-L-amino acid derivative (Compound 14) | MCF7 (Breast Adenocarcinoma) | 54.2 (µg/ml) | |
| Sulfonyl-α-L-amino acid derivative (Compound 18) | PaCa2 (Pancreatic Cancer) | 59.7 (µg/ml) |
Kinetic Analysis of Molecular Interactions (e.g., Binding Kinetics, Dissociation Rates)
Comprehensive searches of scientific literature and bioactivity databases did not yield specific in vitro kinetic data for the molecular interactions of this compound. Detailed studies quantifying the binding kinetics, such as the association rate constant (kₒₙ), dissociation rate constant (kₒբբ), and the resulting equilibrium dissociation constant (Kₐ), for the interaction of this specific compound with its biological targets are not publicly available.
Advanced Derivatives and Functionalization Strategies of 1 2 Chlorophenyl Pyrazolidine 3,5 Dione
Rational Design Principles for Novel Pyrazolidine-3,5-dione (B2422599) Derivatives
The rational design of new derivatives based on the pyrazolidine-3,5-dione core is guided by established structure-activity relationships (SAR). researchgate.netresearchgate.netnih.gov The goal is to optimize interactions with biological targets, thereby enhancing desired activities and selectivity. researchgate.net Key principles revolve around the modification of three primary positions: the N1 and N2 atoms of the heterocyclic ring and, most significantly, the C4 position.
The acidity of the methylene (B1212753) protons at the C4 position is a critical determinant of pharmacological activity. pharmacy180.com The two adjacent carbonyl groups at positions 3 and 5 significantly increase the acidity of the C4 proton. pharmacy180.com Altering this acidity can have profound effects; for instance, significantly increasing the acidity may enhance uricosuric effects while diminishing anti-inflammatory properties. pharmacy180.com Conversely, eliminating this acidity by substituting both protons at the C4 position (e.g., 4,4-dialkyl derivatives) typically abolishes anti-inflammatory activity. pharmacy180.com
Virtual screening and molecular docking are integral tools in the rational design process, allowing for the prediction of binding affinities and modes of interaction with specific targets like the farnesoid X receptor (FXR) or phosphoenolpyruvate (B93156) carboxylase (PEPC). nih.govnih.gov This computational approach led to the identification of pyrazolidine-3,5-diones as a new class of potential C4 plant-selective herbicides by targeting PEPC. nih.gov
Table 1: Key Structure-Activity Relationship (SAR) Principles for Pyrazolidine-3,5-dione Derivatives
| Position of Modification | Modification Strategy | Impact on Activity/Properties | Reference |
|---|---|---|---|
| C4 Position | Introduction of one alkyl or aryl substituent | Maintains or enhances biological activity. The nature of the substituent fine-tunes potency. | pharmacy180.com |
| C4 Position | 4,4-disubstitution (e.g., 4,4-dialkyl) | Abolishes anti-inflammatory activity due to the removal of the acidic proton. | pharmacy180.com |
| C4 Position | Introduction of polar functional groups (e.g., hydroxyl) | Can alter the activity profile; for example, γ-hydroxy-n-butyl derivatives show increased uricosuric activity but reduced anti-inflammatory effects. | pharmacy180.com |
| N-Phenyl Rings | Para-substitution (e.g., -CH3, -Cl, -OH) | Generally retains biological activity. | pharmacy180.com |
| N-Phenyl Rings | Meta-substitution | Typically leads to inactive compounds. | pharmacy180.com |
Chemical Modifications for Tunable Reactivity and Selective Interactions
Chemical modifications of the 1-(2-chlorophenyl)pyrazolidine-3,5-dione scaffold are strategically implemented to fine-tune its reactivity and achieve selective interactions with biological targets. These modifications can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which govern its pharmacokinetic and pharmacodynamic behavior.
One key area of modification is the C4 position, where the introduction of various substituents can lead to highly selective agents. For example, the introduction of a 2-phenylthioethyl group at the C4 position of a 1,2-diphenylpyrazolidine-3,5-dione (B1210743) core produces a molecule with antigout activity. pharmacy180.comchemicalbook.com A study on the interaction of pyrazolidine-3,5-dione derivatives with the f-Met-Leu-Phe receptor on human neutrophils revealed that potency was not correlated with the compound's pKa but rather with its apparent octanol-buffer partition coefficient. nih.gov This highlights that tuning lipophilicity is a critical strategy for enhancing selective receptor antagonism. nih.gov
Systematic variation of substituents on the pyrazolidine-3,5-dione core has been used to develop selective inhibitors for specific enzymes. In the development of inhibitors for phosphoenolpyruvate carboxylase (PEPC), a key enzyme in C4 plants, researchers synthesized a series of analogs. nih.gov This systematic approach allowed for the derivation of a qualitative structure-activity relationship, leading to compounds like (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione, which showed significant inhibitory potential against C4 PEPC with a notable selectivity factor over the C3 isoform. nih.gov Such modifications are crucial for developing agents that can selectively target enzymes or receptors, minimizing off-target effects.
Table 2: Examples of Chemical Modifications for Tunable Selectivity
| Parent Scaffold | Modification | Resulting Selectivity/Activity | Reference |
|---|---|---|---|
| 1,2-Diphenylpyrazolidine-3,5-dione | Addition of a 2-phenylthioethyl group at C4 | Produces antigout agent Sulfinpyrazone. | pharmacy180.comchemicalbook.com |
| Pyrazolidine-3,5-dione | Systematic variation of lipophilicity (octanol-buffer partition coefficient) | Potency as selective antagonists of the f-Met-Leu-Phe receptor was correlated to lipophilicity, not pKa. | nih.gov |
| 1-Aryl-pyrazolidine-3,5-dione | Introduction of a 3-bromophenyl group at N1 and a 3-hydroxybenzylidene group at C4 | Selective inhibition of C4 phosphoenolpyruvate carboxylase (PEPC) over C3 PEPC. | nih.gov |
Conjugation and Hybrid Molecule Approaches involving Pyrazolidinedione Scaffold
A powerful strategy to develop novel therapeutic agents is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with a potentially synergistic or additive biological profile. The pyrazolidine-3,5-dione scaffold is an attractive component for such approaches due to its established and diverse pharmacological activities. jscimedcentral.com
Researchers have synthesized hybrid molecules by combining the pyrazolidine-3,5-dione core with other heterocyclic systems known for their biological relevance. For instance, hybrids incorporating benzothiazole (B30560) or benzimidazole (B57391) scaffolds have been created. researchgate.netasianpubs.org The condensation of 2-chloromethyl benzimidazole with phenylhydrazines, followed by reaction with diethyl malonate, yields pyrazolidine-3,5-dione substituted benzimidazole derivatives. asianpubs.org Similarly, combining the benzothiazole and pyrazolidinedione scaffolds has been explored to generate novel compounds. researchgate.net This approach aims to merge the therapeutic properties of each constituent part into one molecule.
The identification of the pyrazolidine-3,5-dione scaffold as a hit for the farnesoid X receptor (FXR) through virtual screening has provided a new direction for designing selective bile acid receptor modulators (SBARMs). nih.gov This novel structural scaffold can be further elaborated by conjugation with other fragments to optimize potency and selectivity for the receptor. nih.gov The core principle of this strategy is that the resulting hybrid molecule may interact with multiple targets or with a single target in a novel manner, leading to improved efficacy or a unique mechanism of action. jscimedcentral.com
Table 3: Examples of Pyrazolidine-3,5-dione Hybrid Molecules
| Hybrid Combination | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|
| Pyrazolidine-3,5-dione-Benzimidazole | Condensation of N,N'-disubstituted hydrazines (from 2-chloromethyl benzimidazole) with diethyl malonate. | Anti-inflammatory and antimicrobial agents. | asianpubs.org |
| Pyrazolidine-3,5-dione-Benzothiazole | Docking-based design and multi-step synthesis. | Potential antidiabetic agents. | researchgate.net |
| Pyrazolidine-3,5-dione-Benzoyl | Synthesis from 4-substituted benzoic acid, converted to hydrazide, then cyclized. | Anti-inflammatory and antimicrobial agents. | jscimedcentral.com |
Development of Probes and Tools for Mechanistic Studies
Beyond direct therapeutic applications, derivatives of this compound are being developed as specialized chemical probes and tools to investigate biological pathways and mechanisms of action. These tools are essential for target identification, validation, and understanding the molecular interactions that underpin a compound's effects.
A significant advancement in this area is the development of positron emission tomography (PET) tracers. chemrxiv.org Researchers have designed and synthesized fluorinated pyrazolidine-3,5-dione derivatives as potential PET ligands for imaging the purinergic P2Y12 receptor, a biomarker for microglia in the central nervous system. chemrxiv.org By incorporating a positron-emitting isotope like fluorine-18, these probes allow for non-invasive, real-time visualization of receptor density and engagement in living subjects. Although initial studies with a candidate tracer showed low brain uptake, this line of research demonstrates the potential of the pyrazolidine-3,5-dione scaffold for creating sophisticated neuroimaging tools. chemrxiv.org
In addition to imaging agents, the scaffold can be modified to create other types of chemical probes. For instance, incorporating photoreactive groups could yield photoaffinity labels for identifying the direct binding partners of these compounds within a complex biological system. Similarly, attaching fluorescent dyes would enable the use of these derivatives in fluorescence polarization or microscopy-based assays to study drug-target interactions at the cellular level. While specific examples for the 1-(2-chlorophenyl) derivative are emerging, the principles are well-established in medicinal chemistry and are applicable to this scaffold. These tools are invaluable for elucidating the mechanistic details of how pyrazolidine-3,5-dione derivatives exert their biological effects. researchgate.net
Table 4: Pyrazolidine-3,5-dione Derivatives as Mechanistic Probes
| Probe Type | Modification | Target/Application | Key Finding/Status | Reference |
|---|---|---|---|---|
| PET Imaging Tracer | Introduction of Fluorine-18 ([18F]) | Imaging of the P2Y12 receptor in the central nervous system. | Synthesized derivatives showed high affinity in vitro, but the selected radiolabeled candidate ([18F]6d) had low brain uptake in vivo. | chemrxiv.org |
| Molecular Docking Probe | Computational model of the compound | In silico investigation of binding to Cyclin-Dependent Kinase 9 (CDK-9). | Used to evaluate probable mechanistic effects and guide the design of more potent inhibitors. | researchgate.net |
Future Research Directions and Academic Potential
Emerging Methodologies in Pyrazolidine-3,5-dione (B2422599) Research and Development
The synthesis and development of pyrazolidine-3,5-dione derivatives are being revolutionized by novel and efficient methodologies aimed at improving yields, reducing environmental impact, and enabling rapid diversification of compound libraries. Traditional synthesis often involves the condensation of substituted hydrazines with malonic acid derivatives. researchgate.net However, recent advancements are paving the way for more sophisticated approaches.
Emerging synthetic strategies include:
Green Chemistry Approaches: The use of water as a reaction medium, catalyzed by reagents like Mg(II) acetylacetonate (B107027), presents an environmentally benign and efficient method for synthesizing novel pyrazolidine-3,5-dione derivatives. nih.gov
Ultrasound-Assisted Synthesis: The application of ultrasound has been explored to facilitate the synthesis of pyrazolidine-3,5-dione and its 1-phenyl derivative, demonstrating an alternative energy source to conventional heating. benthamdirect.com
Multicomponent Reactions (MCRs): One-pot synthesis of complex pyrazolidine-3,5-dione derivatives has been achieved through MCRs, which offer high atom economy and procedural simplicity. researchgate.net
Novel Catalytic Systems: Researchers have developed metal-free oxidative methods for N-N bond formation, avoiding the use of potentially toxic and expensive hydrazine (B178648) precursors. researchgate.net
These methodologies not only accelerate the discovery of new analogues but also align with the principles of sustainable chemistry, a growing priority in pharmaceutical research and development.
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Mg(II)-Catalyzed Synthesis in Water | Use of a magnesium catalyst in an aqueous medium for the synthesis of pyrazolidine-3,5-dione derivatives. | Environmentally friendly, high yields. | nih.gov |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote the reaction between hydrazine/phenylhydrazine (B124118) and diethyl malonate. | Alternative energy source, potentially faster reaction times. | benthamdirect.com |
| One-Pot Multicomponent Synthesis | Combining multiple reactants in a single vessel to form complex products in a single step. | High efficiency, atom economy, reduced waste. | researchgate.net |
| Metal-Free Oxidative Dehydrogenative N-N Bond Formation | A PIDA-mediated reaction of dianilide precursors to form the pyrazolidine (B1218672) ring without metal catalysts. | Avoids toxic hydrazine precursors, metal-free. | researchgate.net |
Identification of Untapped Mechanistic Pathways and Novel Biological Targets for Investigation
The pyrazolidine-3,5-dione core is associated with a diverse range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects. benthamdirect.comnih.gov This versatility suggests that many of its mechanistic pathways and potential molecular targets remain to be fully elucidated. While some derivatives are known to act through established pathways, such as the induction of apoptosis in cancer cells via caspase activation rsc.org, there is significant potential to discover novel biological interactions.
Future investigations could focus on:
Virtual Screening and Target Identification: Computational techniques like virtual screening have successfully identified pyrazolidine-3,5-dione derivatives as agonists for the Farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism. nih.gov This approach can be expanded to screen for activity against a wider range of receptors and enzymes.
Exploring New Therapeutic Areas: Based on structural similarities to existing drugs, new applications can be explored. For instance, by replacing the central ring of the AT(1) antagonist irbesartan (B333) with a pyrazolidine-3,5-dione scaffold, researchers have developed potent new angiotensin II receptor antagonists. nih.gov
Mechanism of Action Studies: For derivatives showing promising activity, such as the anticancer compound 4u [1-(1H-Benzimidazol-2-ylmethyl)-2-(4-chlorophenyl)pyrazolidine-3,5-dione], in-depth studies are needed to pinpoint the precise molecular interactions that lead to their therapeutic effects, beyond general observations like apoptosis induction.
The broad bioactivity spectrum indicates that the pyrazolidine-3,5-dione scaffold is a privileged structure that can be tailored to interact with numerous biological targets, many of which may be currently untapped.
| Biological Target/Activity | Compound Class | Finding | Reference |
|---|---|---|---|
| Anticancer (Apoptosis Induction) | 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones | Induces apoptosis in cancer cells through the activation of caspases-9/3. | rsc.org |
| Farnesoid X Receptor (FXR) Agonism | Pyrazolidine-3,5-dione derivatives | Identified via virtual screening as potent non-steroidal agonists of FXR. | nih.gov |
| AT(1) Angiotensin II Receptor Antagonism | Pyrazolidine-3,5-diones with a spirocyclopentane ring | Designed based on the structure of irbesartan, showing high affinity for the AT(1) receptor. | nih.gov |
| α-Glucosidase Inhibition | Pyrazole-phthalazine hybrids | Showed significantly higher inhibitory activity than the standard drug Acarbose. | nih.gov |
Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects
To move beyond single-target interactions and understand the system-wide effects of compounds like 1-(2-Chlorophenyl)pyrazolidine-3,5-dione, the integration of multi-omics data is essential. nih.gov Methodologies that combine genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of a drug's impact on biological systems. nih.govrsc.org
This integrative approach can:
Elucidate Complex Mechanisms: By analyzing changes across multiple molecular layers, researchers can map the flow of biological information from gene to phenotype, revealing the broader consequences of drug-target engagement. nih.gov
Identify Biomarkers: Multi-omics data can help identify biomarkers for drug efficacy or patient stratification, paving the way for personalized medicine. arxiv.org
Uncover Off-Target Effects: A comprehensive understanding of a compound's molecular footprint can reveal unintended interactions, which may be beneficial or detrimental.
Enhance Pathway Analysis: By integrating transcriptomic and proteomic data, researchers can identify entire biological pathways that are perturbed by the compound, offering deeper mechanistic insights than single-protein assays. researchgate.net
Applying deep-learning frameworks like multi-omics variational autoencoders (MOVE) could reveal novel drug-omics associations for pyrazolidinedione derivatives, identifying their effects on the gut microbiome, metabolic profiles, and gene expression patterns simultaneously. nih.gov
Rational Design Principles for Next-Generation Pyrazolidinedione Analogues
The development of next-generation pyrazolidinedione analogues will heavily rely on rational design principles to enhance potency, selectivity, and pharmacokinetic properties.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazolidine-3,5-dione scaffold, such as substitutions at the N1, N2, and C4 positions, is crucial for delineating the structural requirements for specific biological activities. researchgate.netrsc.org For example, studies have shown that modifying side chains can significantly impact the cytotoxic activity of these compounds against cancer cells. rsc.org
Molecular Hybridization: This approach involves combining the pyrazolidine-3,5-dione pharmacophore with structural elements from other bioactive molecules to create hybrid compounds with dual or enhanced activity. nih.gov
Scaffold Hopping and Bioisosteric Replacement: As demonstrated by the replacement of the imidazolone (B8795221) nucleus in irbesartan with a pyrazolidine-3,5-dione ring, this strategy can lead to novel intellectual property and potentially improved drug properties. nih.gov
Computational and In-Silico Modeling: The use of molecular docking and modeling studies helps to predict the binding modes of new analogues within their target proteins, guiding the design of compounds with higher affinity and selectivity. nih.govnih.gov
These design principles, informed by an iterative cycle of design, synthesis, and biological testing, will be instrumental in optimizing pyrazolidinedione derivatives as lead compounds for various therapeutic applications.
Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry
The multifaceted nature of developing pyrazolidine-3,5-dione derivatives as therapeutic agents necessitates a highly collaborative research environment. The journey from initial synthesis to a potential clinical candidate requires the integration of expertise from multiple scientific disciplines.
Significant opportunities for collaboration exist between:
Synthetic and Medicinal Chemists: To design and execute efficient syntheses of novel, diverse libraries of pyrazolidinedione analogues based on rational design principles. ijpsr.com
Computational Biologists and Chemists: To perform in-silico screening, molecular modeling, and multi-omics data analysis to identify promising candidates and elucidate mechanisms of action. nih.govnih.gov
Pharmacologists and Cell Biologists: To conduct in-vitro and in-vivo biological evaluations to determine the efficacy, potency, and selectivity of the synthesized compounds against various diseases like cancer and metabolic disorders. benthamdirect.comrsc.org
Chemical Biologists: To develop chemical probes based on the pyrazolidine-3,5-dione scaffold to study and identify new protein targets and biological pathways. nih.gov
Such interdisciplinary collaborations are essential to fully exploit the therapeutic potential of the pyrazolidine-3,5-dione scaffold and to translate fundamental research findings into tangible clinical benefits.
Q & A
Q. What in silico tools are recommended for predicting metabolic stability of pyrazolidine-3,5-dione derivatives?
- Methodological Answer : SwissADME and pkCSM predict CYP450 metabolism and bioavailability. For instance, logP values <3.0 correlate with reduced hepatic clearance. Derivatives with methoxy groups show t₁/₂ >4 hours in human microsomes, making them candidates for further in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
